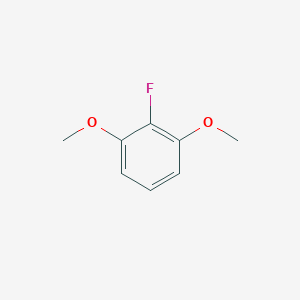

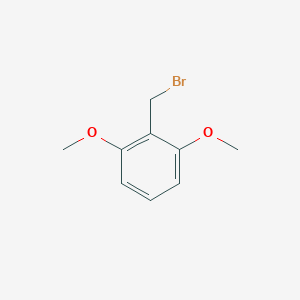

2-(溴甲基)-1,3-二甲氧基苯

描述

Synthesis Analysis

The synthesis of related derivatives such as 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. This process is characterized by its efficiency and is essential for producing crucial intermediates for natural product formation and potentially novel anti-cancer agents (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of related compounds like 1-(bromomethyl)-3,5-dimethoxybenzene has been fully characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing a monoclinic symmetry with specific dimensions. Such detailed structural analysis aids in understanding the compound's chemical behavior and reactivity (Saeed et al., 2024).

Chemical Reactions and Properties

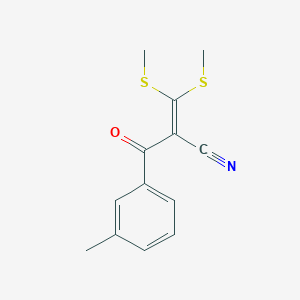

Chemical reactions involving "2-(Bromomethyl)-1,3-dimethoxybenzene" and its derivatives highlight the compound's versatility. For example, its use in regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates its reactivity and potential in synthesizing complex organic molecules (Aitken et al., 2016).

科学研究应用

合成和转化为含硫苯醌:

- 研究人员检查了类似二甲氧基苯化合物的溴化并分离了不同的溴化产物。其中一种产物 2,3-双(溴甲基)-1,4-二甲氧基苯转化为新的含硫醌衍生物,这可能意味着在合成用于各种化学和制药目的的含硫化合物或醌衍生物方面具有潜在应用 (Aitken, Jethwa, Richardson, & Slawin, 2016)。

富勒烯改性:

- 研究了 [60] 富勒烯与由相关化合物产生的邻醌二甲烷物种的反应。这涉及分离和表征双加合物,这表明在材料科学中的应用,特别是在改性富勒烯用于各种纳米技术应用中 (中村、O-kawa、松本和西村,2000 年)。

超支化聚醚合成:

- 带有溴甲基的化合物经过自缩聚反应生成超支化聚合物。研究表明,聚合过程中发生了 O-烷基化和 C-烷基化。这些含有大量酚羟基的聚合物可以进一步改性,这表明在开发具有可定制性能的新型聚合物材料方面有应用 (Uhrich, Hawker, Fréchet, & Turner, 1992)。

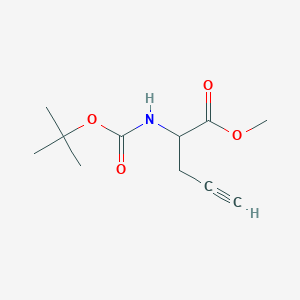

氨基酸衍生物的保护基:

- 引入了一种新的非环状氨基酸衍生物保护基,可以通过脱烷基去除。这项研究与肽和蛋白质化学有关,其中保护基对于合成复杂的生物分子至关重要 (田山、竹内、岩本和长谷川,2012 年)。

液晶合成:

- 报道了一种合成取代的四氧杂[8]环烯的方法,该方法基于用乙炔化物烷基化相关化合物。其中一些化合物表现出液晶行为,表明在显示技术和材料科学中具有潜在应用 (Eskildsen, Reenberg, & Christensen, 2000)。

安全和危害

This involves understanding the toxicological properties of the compound. It includes studying its LD50, safety measures to be taken while handling it, and its environmental impact.

未来方向

This involves understanding the current state of research on the compound and identifying potential areas for future research.

Analyzing all relevant papers involves a thorough literature survey. The papers are read, understood, and summarized. The findings from different papers are compared and contrasted.

The formatting requirements are followed while writing the report. Each section of the report corresponds to a subheading, and the information under each subheading is written in paragraph format. The report is properly referenced, and care is taken to avoid plagiarism.

I hope this general approach helps you in your study of “2-(Bromomethyl)-1,3-dimethoxybenzene”. If you have specific questions about any of these aspects, feel free to ask!

属性

IUPAC Name |

2-(bromomethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAOHKNCTGIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574100 | |

| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,3-dimethoxybenzene | |

CAS RN |

169610-52-0 | |

| Record name | 2-(Bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

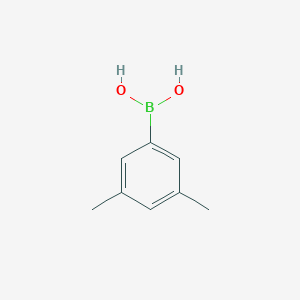

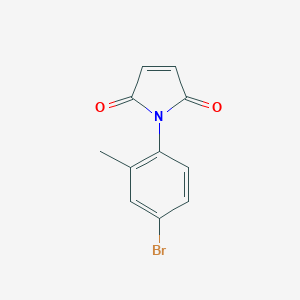

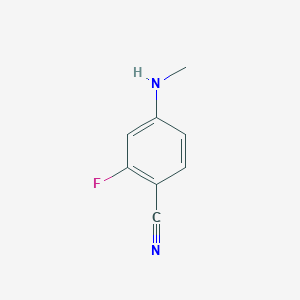

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。